JPH203, also known as KYT-0353 or Nanvuranlat (Unii-cedo9qxyzk), is a synthetic tyrosine analog developed as an anti-cancer drug. [] It functions as a selective, competitive inhibitor of L-type amino acid transporter 1 (LAT1). [, , , , , , ] LAT1, a sodium-independent neutral amino acid transporter, plays a critical role in the uptake of essential amino acids, particularly large neutral amino acids, into cells. [, ] As cancer cells exhibit increased demand for amino acids to support rapid growth and proliferation, LAT1 is often overexpressed in various cancer types. [, , , , , ] JPH203 exploits this characteristic by selectively targeting LAT1 in cancer cells, effectively depriving them of essential nutrients and inhibiting their growth. [, , , , , , , ] In preclinical studies, JPH203 has shown promising anticancer effects both in vitro and in vivo. [, , , , , , , , ]
The specific details regarding the synthesis of JPH203 are not extensively elaborated upon in the provided papers. One paper mentions that JPH203 is a "synthetic tyrosine analog," implying that the synthesis process likely involves modifications to the tyrosine molecule. [] Further information regarding the specific steps, reagents, and conditions involved in the synthesis process would require consultation with the original research publications or patents related to JPH203.
The main chemical reaction associated with JPH203 in the provided papers is its Phase II metabolism to produce N-acetyl-JPH203 (NAc-JPH203). [] This biotransformation is primarily mediated by N-acetyl transferase 2 (NAT2). [] While the papers provide information regarding the metabolic pathway of JPH203, they do not delve into detailed analysis of other potential chemical reactions involving JPH203. This information might be available in specialized chemistry publications or databases dedicated to chemical reactions.
JPH203 acts as a competitive inhibitor of LAT1, binding to the transporter's substrate-binding pocket and preventing the uptake of essential amino acids. [, , , , , , , ] This binding is highly specific and does not affect other amino acid transporters. [, , , , , ] The amino-phenylbenzoxazol moiety of JPH203 plays a crucial role in this interaction, pushing against transmembrane helix 3 (TM3), bending TM10, and locking the transporter in the outward-facing conformation. [] This effectively blocks the transport of large neutral amino acids, including leucine, isoleucine, valine, methionine, phenylalanine, tyrosine, tryptophan, and histidine. [, ] By depriving cancer cells of these essential nutrients, JPH203 disrupts their metabolic processes, leading to inhibition of mTORC1 signaling, cell cycle arrest, and ultimately apoptosis. [, , , , , , , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6